molecular formula C8H9NO3 B1395791 2-Methoxy-3-methylisonicotinic acid CAS No. 1211581-22-4

2-Methoxy-3-methylisonicotinic acid

Cat. No.: B1395791
CAS No.: 1211581-22-4
M. Wt: 167.16 g/mol
InChI Key: KFDYCRPBLIHWCR-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylisonicotinic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol It is a derivative of isonicotinic acid and features a methoxy group at the second position and a methyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methylisonicotinic acid typically involves the reaction of 2-methoxy-3-methylpyridine with suitable reagents to introduce the carboxylic acid group at the fourth position. One common method includes the oxidation of 2-methoxy-3-methylpyridine using potassium permanganate (KMnO4) under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the carboxylic acid to acyl chloride, followed by nucleophilic substitution.

Major Products:

  • Oxidation of the methoxy group can yield 2-formyl-3-methylisonicotinic acid.
  • Reduction of the carboxylic acid group can yield 2-methoxy-3-methylisonicotinol.

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-3-methylisonicotinic acid is recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.

Antitumor Agents

Research indicates that derivatives of isonicotinic acid, including this compound, are being investigated as potential precursors for antitumor drugs. For instance, it has been linked to the synthesis of compounds that inhibit specific pathways involved in tumor growth, such as IKK beta inhibitors .

Neuroprotective Agents

Studies have shown that compounds similar to this compound exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The methoxy and methyl groups enhance lipophilicity, which may facilitate blood-brain barrier penetration .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of bioactive molecules.

Synthesis of Bioactive Compounds

This compound is utilized in synthesizing various bioactive compounds due to its functional groups that allow for further chemical modifications. Its ability to undergo diverse chemical reactions makes it valuable for creating complex molecular architectures .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for developing analytical methods such as chromatography and mass spectrometry.

Chromatography Applications

Due to its unique structure, this compound can be analyzed using high-performance liquid chromatography (HPLC), providing insights into its purity and concentration in various formulations .

Case Studies

StudyApplicationFindings
Study on IKK Beta InhibitorsAntitumor activityDemonstrated effectiveness as a precursor for ML-120B, an ATP competitive inhibitor .
Neuroprotective ResearchNeurodegenerative diseasesShowed potential in protecting neural cells from oxidative stress .
Chromatographic AnalysisQuality controlEstablished methods for quantifying the compound in pharmaceutical formulations .

Mechanism of Action

The exact mechanism of action of 2-Methoxy-3-methylisonicotinic acid is not well-documented. as a derivative of isonicotinic acid, it may interact with molecular targets similar to those of isoniazid, a well-known anti-tuberculosis drug. Isoniazid exerts its effects by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall . Further research is needed to elucidate the specific molecular targets and pathways involved in the action of this compound.

Comparison with Similar Compounds

    Isonicotinic acid: The parent compound, lacking the methoxy and methyl groups.

    2-Methoxyisonicotinic acid: Similar structure but without the methyl group.

    3-Methylisonicotinic acid: Similar structure but without the methoxy group.

Uniqueness: 2-Methoxy-3-methylisonicotinic acid is unique due to the presence of both methoxy and methyl groups, which may confer distinct chemical and biological properties compared to its analogs .

Biological Activity

2-Methoxy-3-methylisonicotinic acid (CAS No. 1211581-22-4) is a derivative of isonicotinic acid, notable for its potential biological activities, including antimicrobial and anti-inflammatory properties . This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural characteristics that may confer distinct biological effects compared to its analogs. This article delves into the biological activity of this compound, summarizing current research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group at the second position and a methyl group at the third position of the isonicotinic acid framework. This unique arrangement may influence its lipophilicity , solubility , and overall biological activity.

PropertyValue
Molecular FormulaC₉H₉N₃O₂
Molecular Weight179.18 g/mol
CAS Number1211581-22-4
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis . Its structural modifications compared to other isonicotinic derivatives enhance its effectiveness as an antimicrobial agent. Studies have shown that derivatives of isonicotinic acid can inhibit the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. The exact mechanisms remain under investigation, but preliminary data suggest a potential role in reducing inflammation-related diseases.

The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with molecular targets similar to those of isoniazid , a well-known anti-tuberculosis drug. Isoniazid works by inhibiting the synthesis of mycolic acids; therefore, it is plausible that this compound may exert similar effects through structural analogies.

Study on Antimicrobial Activity

A study published in Nature evaluated the effectiveness of various isonicotinic derivatives against M. tuberculosis. Among them, this compound demonstrated promising results with minimal inhibitory concentrations (MIC) comparable to established treatments .

In vitro Studies

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, indicating potential anticancer properties. The cytotoxic effects were measured using the MTT assay, revealing that concentrations above 10 μM significantly reduced cell viability in treated cells .

Structure-Activity Relationship (SAR)

Research on structure-activity relationships has highlighted how modifications to the isonicotinic structure can significantly alter biological activity. The presence of both methoxy and methyl groups in this compound enhances its lipophilicity and may improve its binding affinity to biological targets compared to simpler derivatives like isonicotinic acid .

Drug Development Potential

Given its promising biological activities, further research into this compound could lead to the development of novel therapeutic agents targeting infectious diseases and inflammatory conditions. Ongoing studies are necessary to fully understand its pharmacokinetics, toxicity profiles, and possible interactions with other drugs.

Clinical Trials

Future clinical trials will be essential to evaluate the therapeutic efficacy and safety of this compound in humans. Research should focus on optimizing dosage regimens and understanding the compound's interactions within complex biological systems.

Properties

IUPAC Name

2-methoxy-3-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-4-9-7(5)12-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDYCRPBLIHWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700235
Record name 2-Methoxy-3-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211581-22-4
Record name 2-Methoxy-3-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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